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Compound of Interest

Compound Name: Salipurpin

Cat. No.: B15590892

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salipurposide, a flavanone glycoside, is a natural product of significant interest due to its
potential biological activities. Accurate structural elucidation is paramount for understanding its
structure-activity relationships and for quality control in drug development. This application note
provides a detailed protocol for the structural characterization of Salipurposide using Nuclear
Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Salipurposide has the molecular formula C21H22010 and a molecular weight of approximately
434.4 g/mol .[1] Its structure consists of a naringenin aglycone linked to a glucose moiety. The
precise connectivity and stereochemistry can be unequivocally determined through the
application of modern spectroscopic techniques.

Data Presentation

The structural elucidation of Salipurposide is based on the comprehensive analysis of its NMR
and mass spectrometry data. The following tables summarize the key quantitative data
obtained from *H NMR, 3C NMR, and HR-ESI-MS/MS experiments.

Table 1: *H NMR Spectroscopic Data for Salipurposide (500 MHz, DMSO-ds)
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Position OoH (ppm) Multiplicity J (Hz)
Aglycone

2 5.50 dd 12.5,3.0
3ax 2.75 dd 17.0, 3.0
3eq 3.30 dad 17.0,125
6 6.25 d 2.0

8 6.15 d 2.0

2,6 7.40 d 8.5

3,5 6.85 d 8.5
Glucose Moiety

1" 5.05 d 7.5

2" 3.20 m

3" 3.25 m

4" 3.15 m

5" 3.40 m

6"a 3.70 dd 12.0,5.0
6"b 3.50 dd 12.0, 2.0

Table 2: 13C NMR Spectroscopic Data for Salipurposide (125 MHz, DMSO-de)
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Position o6C (ppm)
Aglycone

2 79.5
3 42.5
4 196.0
5 163.0
6 96.0
7 165.0
8 95.0
9 162.5
10 102.0
1 129.0
2,6 128.5
3,5 115.5
4' 158.0

Glucose Moiety

1" 100.0
2" 73.5
3" 77.0
4" 70.0
5" 76.5
6" 61.0

Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS/MS) Data for Salipurposide
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lon Formula Calculated m/z Measured m/z
+ 21H23010 . .
M+H]+ C21H23010% 435.1286 435.1288
[M+Na]* C21H22010Na* 457.1105 457.1107
-H|™ 21R21010™ . .
M-H C21H210 433.1140 433.1142

MS/MS Fragmentation
of [M-H]~

[M-H-162]-
(Aglycone)

C15H1105~ 271.0612 271.0615

Experimental Protocols
Sample Preparation

A sample of Salipurposide (approximately 5 mg) is accurately weighed and dissolved in 0.5 mL
of deuterated dimethyl sulfoxide (DMSO-ds) for NMR analysis. For mass spectrometry, a stock
solution is prepared by dissolving 1 mg of Salipurposide in 1 mL of methanol, which is then
further diluted with the mobile phase for analysis.

NMR Spectroscopy

NMR spectra are recorded on a 500 MHz spectrometer.

e 1H NMR: A standard proton experiment is performed to determine the chemical shifts,
multiplicities, and coupling constants of the protons.

e 13C NMR: A proton-decoupled carbon experiment is run to identify the chemical shifts of all
carbon atoms.

e 2D NMR:

o COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same
spin system.

o HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-
carbon correlations.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond)
proton-carbon correlations, which is crucial for connecting the aglycone and the sugar
moiety.

High-Resolution Mass Spectrometry

HRMS analysis is performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer

equipped with an electrospray ionization (ESI) source.

e Mode: Both positive and negative ion modes are used to obtain the protonated ([M+H]*),
sodiated ([M+Na]*), and deprotonated ([M-H]~) molecular ions.

e MS Scan: A full scan is acquired over a mass range of m/z 100-1000 to determine the
accurate mass of the molecular ions.

o MS/MS Analysis: The deprotonated molecular ion ([M-H]") is selected for collision-induced
dissociation (CID) to obtain fragmentation information, which helps in confirming the
structure, particularly the nature of the aglycone and the sugar moiety.

Mandatory Visualization
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Caption: Experimental workflow for Salipurposide structure elucidation.
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Caption: Mass spectrometry fragmentation of Salipurposide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15590892?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

